2-Bromo-3-chloro-6-(trifluoromethoxy)aniline
CAS No.: 1807028-89-2
Cat. No.: VC2759728
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807028-89-2 |
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Molecular Formula | C7H4BrClF3NO |
Molecular Weight | 290.46 g/mol |
IUPAC Name | 2-bromo-3-chloro-6-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(6(5)13)14-7(10,11)12/h1-2H,13H2 |
Standard InChI Key | BZXDJRKUDBTIIU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1OC(F)(F)F)N)Br)Cl |
Canonical SMILES | C1=CC(=C(C(=C1OC(F)(F)F)N)Br)Cl |
Introduction
Chemical Properties and Structure
Molecular Information
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline possesses a complex molecular structure featuring multiple halogen substituents attached to an aniline framework. Based on its structural similarity to related compounds, we can estimate various physical and chemical properties. The molecular formula is C₇H₄BrClF₃NO, representing the carbon skeleton, hydrogen atoms, and the bromine, chlorine, trifluoromethoxy, and amino functional groups.
Physical Properties
The physical properties of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline can be inferred by examining similar halogenated anilines. The compound likely exists as a crystalline solid at room temperature with a molecular weight exceeding that of the related compound 2-Bromo-3-chloro-6-(trifluoromethyl)aniline (274.46 g/mol) due to the additional oxygen atom in the trifluoromethoxy group. The melting point would likely fall within a range similar to related compounds such as 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, which has a melting point of 27-30°C .
Table 1. Estimated Physical Properties of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline
Structural Features
The most distinctive structural feature of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline is its highly substituted benzene ring with strategically positioned functional groups. The amino group (-NH₂) provides nucleophilic character, while the three halogenated substituents (bromine, chlorine, and trifluoromethoxy) create a complex electronic environment around the aromatic ring. The trifluoromethoxy group, in particular, significantly influences the compound's electronic properties and reactivity patterns due to its strong electron-withdrawing nature and ability to participate in hydrogen bonding.
Synthesis Methods
Proposed Synthetic Pathway
A potential synthetic route could follow these key steps:
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Protection of the amino group in 3-chloro-6-(trifluoromethoxy)aniline using an appropriate protecting group such as acetyl (-Ac), tert-butoxycarbonyl (-Boc), or p-toluenesulfonyl (-Tos) .
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Selective bromination at the ortho position (position 2) using a suitable brominating agent.
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Deprotection of the amino group under appropriate conditions to yield the target compound.
This approach would be analogous to the method described for 2-bromo-6-fluoroaniline synthesis, which employs amino protection followed by strategic functionalization .
Key Reaction Conditions
The reaction conditions for each step would require careful optimization to ensure selectivity and high yield. Based on similar syntheses:
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Amino protection would typically occur at 0-20°C in the presence of an acid-binding agent like triethylamine .
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Bromination reactions would need precise temperature control and potentially catalysts to direct substitution to the desired position.
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Deprotection conditions would vary depending on the protecting group used, but might involve acidic conditions similar to those described for sulfonamide removal .
Applications and Biological Activity
Structure-Activity Relationships
The trifluoromethoxy group significantly enhances lipophilicity while providing unique electronic effects distinct from the trifluoromethyl group found in similar compounds. This property is particularly valuable in drug design, as it can improve membrane penetration and interaction with target receptors. The combination of bromine, chlorine, and trifluoromethoxy substituents creates a distinctive electronic profile that may confer special biological activity or chemical reactivity patterns.
Table 2. Comparison of Key Functional Groups and Their Effects
Functional Group | Electronic Effect | Potential Impact on Applications |
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Bromine (position 2) | Electron-withdrawing, polarizable | Enhances reactivity at adjacent positions; potential binding site in biological systems |
Chlorine (position 3) | Electron-withdrawing, smaller than Br | Modifies reactivity; potential for halogen bonding |
Trifluoromethoxy (position 6) | Strong electron-withdrawing, sterically demanding | Increases lipophilicity; affects metabolic stability; unique electronic properties |
Amino group | Electron-donating, nucleophilic | Provides reactive site for further functionalization; hydrogen bonding capabilities |
Characterization Techniques
Spectroscopic Identification
The characterization of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline would typically involve multiple complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinctive signals for the aromatic protons and the amino group protons. ¹⁹F NMR would provide characteristic signals for the trifluoromethoxy group.
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Infrared (IR) Spectroscopy: This would reveal characteristic absorption bands for the aromatic C-H stretching, N-H stretching of the amino group, and C-F stretching of the trifluoromethoxy moiety.
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of halogenated aromatics, with distinctive isotope patterns due to bromine and chlorine.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for assessing the purity of synthesized 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline, with retention times serving as additional identification parameters when compared against standards.
Comparison with Similar Compounds
Structural Comparisons
The properties of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline can be better understood by comparing it with similar compounds:
Table 3. Comparison of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline with Related Compounds
Electronic and Reactivity Differences
The substitution of a trifluoromethoxy group for a trifluoromethyl group significantly alters the electronic properties and reactivity of the compound. The trifluoromethoxy group (-OCF₃) differs from the trifluoromethyl group (-CF₃) in several important ways:
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The oxygen linkage in the trifluoromethoxy group creates a different electronic distribution.
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The trifluoromethoxy group typically confers greater lipophilicity.
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The conformational flexibility of the trifluoromethoxy group differs from the more rigid trifluoromethyl group.
These differences would likely influence the compound's behavior in chemical reactions, its biological interactions, and its physical properties such as solubility and melting point.
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